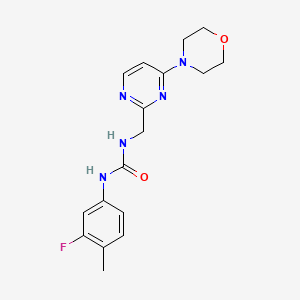![molecular formula C10H18FN B2898235 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287282-82-8](/img/structure/B2898235.png)
3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts significant stability and rigidity. The incorporation of a fluoropentyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents like silver nitrate and SELECTFLUOR® under an argon atmosphere . This reaction is carried out in an anhydrous environment to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the flow photochemical addition of propellane to diacetyl is employed to construct the bicyclo[1.1.1]pentane core. This method allows for the synthesis of the compound on a kilogram scale within a day . The subsequent haloform reaction of the formed diketone in batch processes yields the desired product in multigram amounts.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the production of materials with enhanced mechanical properties and stability.
Mecanismo De Acción
The mechanism by which 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluoropentyl group enhances its binding affinity to these targets, leading to increased potency and efficacy. The compound’s three-dimensional structure allows it to fit into unique binding sites, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the fluoropentyl group.
3-Fluorobicyclo[1.1.1]pentan-1-amine: A similar compound with a fluorine atom at a different position.
2-Benzoylbicyclo[1.1.1]pentane: Another derivative with a benzoyl group.
Uniqueness
3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluoropentyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to its analogs .
Propiedades
IUPAC Name |
3-(5-fluoropentyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN/c11-5-3-1-2-4-9-6-10(12,7-9)8-9/h1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEINAKOLOHOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(oxan-4-yl)-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2898153.png)
![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)
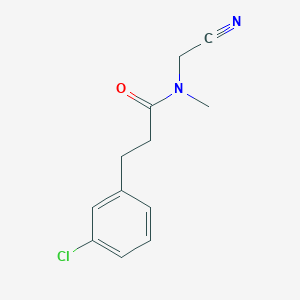
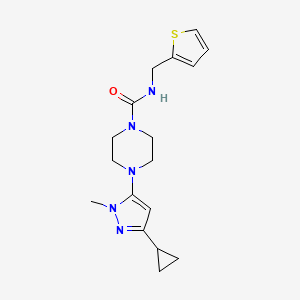
![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)
![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)
![N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B2898165.png)
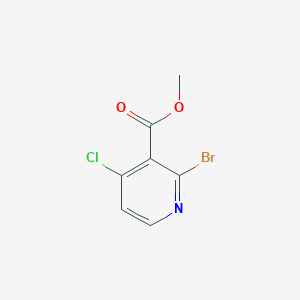
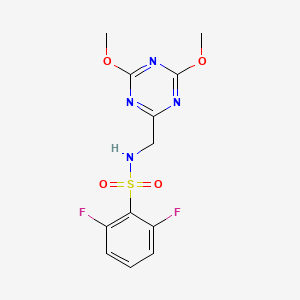
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine](/img/structure/B2898169.png)
![2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2898171.png)
